molecular formula C18H18N6O B2394634 (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1396877-52-3

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2394634
CAS RN: 1396877-52-3
M. Wt: 334.383
InChI Key: FICSZCNYAMUJJF-UHFFFAOYSA-N
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Description

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound with potential therapeutic applications. The compound has been synthesized through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tetrazoles, including the compound , are nitrogen-rich azoles with significant pharmaceutical potential. Researchers have synthesized tetrazole derivatives as active ingredients in modern medicines. For instance:

Hypertension Treatment

The compound’s biphenyl tetrazole moiety is commonly used in hypertension medications. High blood pressure has been linked to chronic infections (viruses and bacteria), making this area of research particularly relevant .

Antifungal Activity

Exploring the antifungal properties of this compound could yield valuable insights. Investigating its efficacy against specific fungal strains and understanding its mechanism of action would be crucial .

Cytotoxicity Studies

In vitro cytotoxicity assessments can help determine the compound’s impact on cell viability. Researchers can evaluate its effects on different cell lines to assess potential toxicity .

Glycosylphosphatidylinositol (GPI) Inhibition

Given the compound’s structure, it might interact with GPI, a lipid anchor involved in cell signaling. Investigating its inhibitory effects on GPI could be relevant for drug development .

Quantum Chemistry and Structural Analysis

Researchers can employ quantum chemistry calculations (such as DFT B3LYP) to explore the compound’s electronic structure, stability, and reactivity. Additionally, X-ray diffraction analysis provides insights into its three-dimensional arrangement .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICSZCNYAMUJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

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